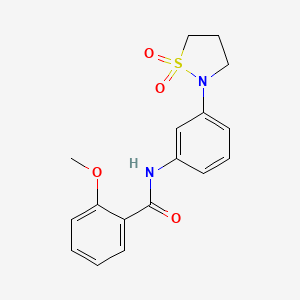

![molecular formula C17H16N4O3S B3017674 苯并[d]噻唑-6-基(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)甲甲酮 CAS No. 2034283-76-4](/img/structure/B3017674.png)

苯并[d]噻唑-6-基(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

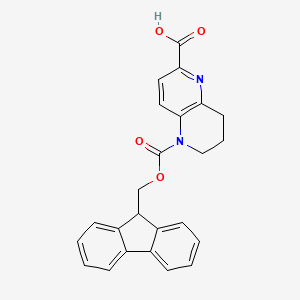

The compound of interest, Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, is a derivative of the benzo[d]thiazole class. While the specific compound is not directly discussed in the provided papers, the benzo[d]thiazole core is a common feature in various pharmacologically active compounds. For instance, benzo[b]thiophene derivatives have been synthesized and evaluated for their antiestrogenic properties, with some showing significant potential in inhibiting estradiol action and possessing high affinity for estrogen receptors . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds exhibiting low micromolar anti-tubercular activity and low cytotoxicity .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves the Friedel-Crafts aroylation of O-protected precursors followed by deprotection to yield the final compounds with the desired functionalities . In the context of antiestrogenic compounds, the cleavage of aryl methoxy ethers without disturbing other functional groups in the molecule has been achieved using AlCl3/EtSH . Although the synthesis of the specific compound is not detailed, the methodologies applied to similar structures suggest a multi-step synthetic route involving activation of the benzo[d]thiazole core, introduction of the pyrrolidine and methoxypyrazin moieties, and subsequent functional group manipulations.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is crucial for their biological activity. The presence of specific substituents and functional groups can significantly influence the binding affinity and efficacy of these compounds. For example, the basic side chains containing cyclic moieties such as pyrrolidine and piperidine have been found to reduce intrinsic estrogenicity and enhance antagonism of estradiol . In anti-mycobacterial agents, the trifluoromethyl group on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been associated with increased potency . These structural insights highlight the importance of the molecular framework and substituents in determining the pharmacological profile of benzo[d]thiazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives is influenced by the electronic and steric properties of the substituents attached to the core structure. The papers provided do not detail specific chemical reactions involving the compound of interest. However, the synthesis and functionalization of related compounds suggest that benzo[d]thiazole derivatives can undergo various chemical transformations, including aroylation, alkylation, and ether cleavage, to achieve the desired pharmacophore . The reactivity of these compounds can be tailored to improve their biological activity and reduce unwanted side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, stability, and lipophilicity, are key factors in their pharmacokinetic and pharmacodynamic profiles. While the specific properties of Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone are not provided, related compounds have been designed to optimize these characteristics. For instance, the introduction of a piperidine moiety and the presence of a trifluoromethyl group have been associated with favorable anti-mycobacterial activity and low cytotoxicity, suggesting a balance between hydrophilic and lipophilic properties conducive to biological activity . These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) of the compounds and ultimately their efficacy as therapeutic agents.

科学研究应用

苯并噻唑衍生物的抗菌活性

苯并噻唑衍生物因其抗菌特性而受到探索。例如,Patel、Agravat 和 Shaikh (2011) 合成了一系列 2-氨基取代的苯并噻唑,并评估了它们的抗菌活性。合成的化合物对所研究的细菌和真菌菌株表现出不同且适度的活性。这表明对苯并噻唑部分的修饰,例如感兴趣的化合物中的修饰,可能产生具有抗菌特性的化合物 (Patel、Agravat 和 Shaikh,2011)。

具有抗菌活性的杂环化合物的合成

Landage、Thube 和 Karale (2019) 报告了合成具有抗菌活性的新型噻唑、吡唑和苯并恶唑衍生物。这些杂环化合物由于其结构多样性和生物活性,突出了将噻唑和吡唑单元结合到用于生物医学研究的新化合物中的潜力,这可以扩展到所讨论的化合物 (Landage、Thube 和 Karale,2019)。

二氢吡咯酮偶联物的类药物性和微生物研究

Pandya 等人 (2019) 合成了一系列包含苯并三唑、恶二唑和二氢吡咯酮部分的化合物库,然后评估了它们的抗菌活性和类药物性。这项研究表明了结合不同的杂环系统对于开发具有潜在抗菌特性的新药的重要性。它表明苯并[d]噻唑-6-基(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)甲甲酮的复杂结构可以用于类似的应用 (Pandya 等人,2019)。

封装在沸石中用于氧化反应

Ghorbanloo 和 Alamooti (2017) 展示了将钼 (VI) 络合物与封装在沸石 Y 中的噻唑-腙配体一起用作伯醇和烃类氧化的催化剂。这项研究突出了噻唑衍生物在催化中的潜力,并表明可以开发类似的化合物用于特定的催化应用,为感兴趣的化合物提供了可能的研究所需方向 (Ghorbanloo 和 Alamooti,2017)。

未来方向

The compound exhibits diverse applications, including drug discovery and material synthesis due to its unique structure and properties. This suggests potential future directions in these areas. Additionally, a study provides new strategies for future research on neurodegenerative diseases complicated by depression .

属性

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-23-15-16(19-6-5-18-15)24-12-4-7-21(9-12)17(22)11-2-3-13-14(8-11)25-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLWTOVMPRNIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)